1-(2-chlorobenzyl)-4-(3-phenylpropanoyl)piperazine
Overview
Description
1-(2-chlorobenzyl)-4-(3-phenylpropanoyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the family of piperazines. CPP is a psychoactive drug that acts as an antagonist at the NMDA receptor and produces hallucinogenic effects. CPP has been studied extensively for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
CPP acts as an antagonist at the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the NMDA receptor, CPP can alter the balance of excitatory and inhibitory neurotransmitters in the brain, leading to hallucinogenic effects.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function. Studies have also shown that CPP can increase neurotrophic factor expression and promote neurogenesis, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in lab experiments is its potent and selective activity at the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CPP is its potential for producing hallucinogenic effects, which may confound the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CPP. One area of interest is the development of novel therapeutic agents that target the NMDA receptor using CPP as a lead compound. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of CPP, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to elucidate the long-term effects of CPP on brain structure and function, as well as its potential for abuse and addiction.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders. Studies have shown that CPP has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. CPP has also been studied for its potential use in treating depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-19-9-5-4-8-18(19)16-22-12-14-23(15-13-22)20(24)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPAFXZKPWMEAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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